-Bromo-2-iodobenzoic acid is a well-characterized organic molecule with applications in various scientific research fields. Its synthesis has been reported in several publications, with common methods involving halogenation of existing benzoic acid derivatives or iodination of bromobenzoic acid.
For instance, one study describes the synthesis of 5-bromo-2-iodobenzoic acid through the diazotization of 5-bromo-anthranilic acid followed by treatment with potassium iodide []. Another study reports the preparation of the compound via direct iodination of 2-bromobenzoic acid using N-iodosuccinimide as the iodination reagent [].
The crystal structure of 5-bromo-2-iodobenzoic acid has been determined using X-ray diffraction techniques. This information provides valuable insights into the molecular packing and intermolecular interactions within the solid state. Understanding these interactions can be crucial for applications in crystal engineering and material design [].
Due to its unique chemical structure with two halogen atoms attached to the aromatic ring, 5-bromo-2-iodobenzoic acid possesses various potential applications in scientific research. These include:
The presence of both bromine and iodine groups makes 5-bromo-2-iodobenzoic acid a versatile intermediate for further organic transformations. The halogen atoms can be selectively replaced with other functional groups, allowing the synthesis of complex organic molecules [].
The exploration of 5-bromo-2-iodobenzoic acid and its derivatives as potential drug candidates is an ongoing area of research. Studies have investigated their potential anti-cancer and anti-microbial properties, although further research is needed to determine their efficacy and safety [, ].
The unique properties of 5-bromo-2-iodobenzoic acid, such as its potential to form liquid crystals or self-assemble into functional materials, are being explored for potential applications in material science [].
5-Bromo-2-iodobenzoic acid is an organic compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.91 g/mol. It is characterized by the presence of bromine and iodine substituents on a benzoic acid structure, specifically at the 5 and 2 positions, respectively. This compound appears as a solid, typically white to light yellow in color, and has a melting point in the range of 161-163 °C. It is slightly soluble in water but more soluble in organic solvents like methanol .
While detailed safety information is not readily available, potential hazards associated with 5-bromo-2-iodobenzoic acid include:
The synthesis of 5-Bromo-2-iodobenzoic acid typically involves a two-step reaction process starting from 2-amino-5-bromobenzoic acid. The first step involves diazotization using sodium nitrite and hydrochloric acid, followed by iodination using potassium iodide and sulfuric acid under controlled heating conditions .
The end product is then purified through recrystallization to yield 5-Bromo-2-iodobenzoic acid with an approximate yield of 87% .
5-Bromo-2-iodobenzoic acid has been studied for its biological activity, particularly in the context of its derivatives. Research indicates that hydrazone derivatives synthesized from this compound exhibit significant antibacterial and antifungal properties. Additionally, some derivatives have shown potential as antineoplastic agents, suggesting that they may inhibit tumor cell proliferation . The compound's structure allows it to interact with various biological targets, enhancing its pharmacological profile.
Studies have indicated that derivatives of 5-Bromo-2-iodobenzoic acid can interact with specific biological pathways. For example, some hydrazone derivatives have been shown to inhibit cell proliferation in tumor cell lines and exhibit antimicrobial activity against various pathogens . These interactions highlight the compound's potential utility in developing new therapeutic agents.
Several compounds share structural similarities with 5-Bromo-2-iodobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-Iodo-5-bromobenzoic acid | 21740-00-1 | 1.00 | Directly related to the synthesis process |
5-Bromo-2-chlorobenzoic acid | 10067-58-8 | 0.95 | Contains chlorine instead of iodine |
3-Bromo-2-iodobenzoic acid | 21740-00-1 | 0.90 | Different substitution pattern |
4-Bromo-3-iodobenzoic acid | 21740-00-1 | 0.88 | Different position of halogens |
These compounds differ primarily in their halogen substituents or the position of these substituents on the benzoic acid ring, which can significantly influence their chemical reactivity and biological activity.
Irritant